3-Nitro-1H-indazole
Description
Contextualizing Indazole Scaffolds in Medicinal Chemistry and Organic Synthesis
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, represents a "privileged scaffold" in drug discovery. nih.govresearchgate.netlongdom.orgresearchgate.net Its structural features, including the presence of two nitrogen atoms and a planar aromatic system, allow for diverse interactions with biological targets. longdom.orglongdom.org This has led to the development of a wide array of indazole-containing compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.netbiotech-asia.org
The versatility of the indazole nucleus is a key driver of its prevalence in medicinal chemistry. researchgate.netingentaconnect.combenthamdirect.com Synthetic compounds incorporating this scaffold have been investigated for numerous therapeutic applications, including as anti-inflammatory, antimicrobial, and antitumor agents. nih.govbiotech-asia.orgrsc.org The ability to readily modify the indazole ring at various positions allows chemists to fine-tune the molecule's properties to optimize its biological activity and pharmacokinetic profile. researchgate.netlongdom.org
In the field of organic synthesis, indazoles are valuable building blocks. ingentaconnect.com Their unique chemical properties and the potential for various tautomeric forms make them versatile precursors for the synthesis of more complex heterocyclic systems. researchgate.net The development of novel synthetic methodologies, including catalyst-based and green chemistry approaches, continues to expand the accessibility and utility of indazole derivatives in both academic and industrial research. ingentaconnect.combenthamdirect.com
Significance of Nitro-Substituted Indazoles in Contemporary Research
The introduction of a nitro group (NO₂) onto the indazole scaffold, particularly at the 3-position to form 3-Nitro-1H-indazole, imparts distinct chemical characteristics that are of significant interest in contemporary research. The strong electron-withdrawing nature of the nitro group profoundly influences the electronic distribution within the indazole ring system, thereby modifying its reactivity and potential biological interactions.
This compound serves as a crucial intermediate in the synthesis of a variety of other functionalized indazoles. vulcanchem.com For instance, the nitro group can be reduced to an amino group, providing a synthetic handle for the introduction of diverse substituents. rsc.orgchemicalbook.com This transformation is a key step in the preparation of 3-aminoindazole derivatives, which are themselves important precursors for compounds with potential therapeutic applications. chemicalbook.comgoogle.com
Furthermore, the presence of the nitro group at the C3 position directs the regioselectivity of certain chemical reactions. thieme-connect.de For example, the nitration of 1H-indazole in acetic acid predominantly yields this compound. thieme-connect.dethieme-connect.debeilstein-journals.org This regioselectivity is a valuable tool for synthetic chemists, enabling the controlled functionalization of the indazole core. The unique reactivity conferred by the nitro group makes this compound a versatile starting material for creating libraries of novel compounds for biological screening and materials science applications. vulcanchem.com
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol |
| Exact Mass | 163.038176411 Da |
| XLogP3-AA | 1.7 |
| Data sourced from computational analysis. vulcanchem.com |
Structure
3D Structure
Properties
IUPAC Name |
3-nitro-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)7-5-3-1-2-4-6(5)8-9-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIRCRREDNEXTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491001 | |
| Record name | 3-Nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31164-27-9 | |
| Record name | 3-Nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Nitro 1h Indazole and Its Derivatives
Established Reaction Pathways for 3-Nitro-1H-Indazole Synthesis
The direct formation of the this compound core relies on several key transformation types: direct nitration of a pre-existing indazole ring, sequential functionalization where the nitro group is introduced as part of a multi-step process, and cyclization reactions that build the nitro-indazole ring system from acyclic or different cyclic precursors.
Nitration Reactions at the 3-Position of Indazole Core Structures
Direct nitration of the indazole ring at the C3-position is a primary method for synthesizing this compound. This can be accomplished using various nitrating agents and catalytic systems.
One established method involves a radical C3-nitration of 2H-indazoles using iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O) as the nitro source. chim.itrsc.orgresearchgate.net This reaction is often promoted by (2,2,6,6-tetramethylpiperidin-1-yl)oxy (TEMPO) and oxygen, proceeding through a proposed radical mechanism. chim.itsci-hub.se The process is notable for being a chelation-free radical C-H nitration. rsc.org
Another approach is a metal-free nitration that utilizes tert-butyl nitrile (TBN) under aerobic conditions. researchgate.netlanshan.gov.cn Mechanistic studies suggest this reaction proceeds via an initial N1-nitration of the indazole, followed by a migration of the nitro group to the C3-position. vulcanchem.com TBN is believed to play a critical role in generating the •NO₂ radical source in the presence of air. vulcanchem.com
Traditional nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are also employed, particularly for substituted indazoles. For instance, the nitration of 3-methylindazole can be performed at low temperatures (0–5°C) to yield 3-methyl-6-nitro-1H-indazole, demonstrating the applicability of mixed acids for introducing nitro groups onto the indazole scaffold, albeit not always at the 3-position directly unless other positions are blocked or deactivated.
| Method | Reagents & Conditions | Substrate Type | Key Features | Reference |
|---|---|---|---|---|
| Radical Nitration | Fe(NO₃)₃·9H₂O, TEMPO, O₂ | 2H-Indazoles | Chelation-free radical C-H nitration. | chim.itrsc.org |
| Metal-Free Nitration | tert-Butyl Nitrile (TBN), Air | Indazoles | Proceeds via N1-nitration followed by C3-migration. | researchgate.netvulcanchem.com |
| Site-Selective Nitration | Fe(NO₃)₃·9H₂O, Zn(OTf)₂ | 2H-Indazoles | Directs nitration to the C7 position, highlighting regiochemical control. | nih.gov |
Sequential Functionalization Approaches
Sequential functionalization provides an alternative route where an existing substituent on the indazole ring directs the introduction of a nitro group or vice-versa. A notable example is the synthesis of 3,7-dinitro-1H-indazole from 7-nitro-1H-indazole. chim.it This transformation occurs through a process involving nitration with a mixture of nitric acid and acetic anhydride, which initially forms a 2,7-dinitroindazole intermediate. chim.itresearchgate.net This intermediate then undergoes a thermal rearrangement to yield the 3,7-dinitro product. chim.it This pathway underscores a mechanism where nitration at the N2 position is followed by a rearrangement to the C3 position upon heating. researchgate.net
Another sequential strategy involves the functionalization of an already nitrated indazole. For example, 5-nitro-1H-indazole can be regioselectively brominated at the C3-position using a bromine solution in N,N-dimethylformamide (DMF) to produce 3-bromo-5-nitro-1H-indazole in high yield.
Cyclization Reactions for Indazole Ring Formation
Constructing the this compound ring system from acyclic precursors is a powerful strategy that embeds the nitro group during the ring-forming process. A prominent method is a palladium-catalyzed double C(sp²)-H bond functionalization. rsc.orgrsc.org This reaction sequence is triggered by a sequential nitration/cyclization process, starting from sulfonyl hydrazides. rsc.orgrsc.org The transformation involves the chelate-assisted cleavage of two C-H bonds, nitration, and subsequent intramolecular C-N bond formation to yield 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.orgrsc.orgnih.gov The phenylsulfonyl group can then be removed to provide the free this compound. rsc.org
Other cyclization approaches include the [3+2] annulation between arynes and hydrazones. acs.orgorganic-chemistry.org In this method, readily available N-tosylhydrazones react with arynes, which can be generated in situ, to afford 3-substituted indazoles. organic-chemistry.org Furthermore, the intramolecular amination of 1-aryl-2-(2-nitrobenzylidene)hydrazines in the presence of a base like potassium tert-butoxide offers another route to 1-aryl-1H-indazole derivatives, where the precursor already contains the foundational atoms for the indazole ring. organic-chemistry.org
Synthetic Routes for Derivatization at Various Positions
Once the this compound core is formed, it serves as a scaffold for further derivatization at both carbon and nitrogen atoms, enabling the synthesis of a diverse library of compounds.
C-Substituent Introduction Strategies
The this compound framework can be modified by introducing various substituents onto the heterocyclic or benzene (B151609) ring. Halogenation is a common first step for further modifications. For instance, N-bromosuccinimide (NBS) is widely used for the regioselective introduction of a bromine atom at the 3-position of the indazole system. chim.it Similarly, iodination can be achieved using iodine and a base like potassium hydroxide (B78521) (KOH) in a polar solvent. chim.it
These halogenated intermediates are valuable for subsequent metal-catalyzed cross-coupling reactions. For example, 3-iodoindazoles can undergo Suzuki coupling with various arylboronic acids in the presence of a palladium catalyst, such as Pd(PPh₃)₄, to introduce aryl groups at the C3-position. mdpi.com
Furthermore, the synthesis of novel heterocyclic systems can be achieved via cycloaddition reactions. An efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives involves a 1,3-dipolar cycloaddition reaction on dipolarophile compounds.
N-Alkylation and N-Acylation Approaches
Alkylation of the indazole nitrogen atoms is a critical step for modulating the compound's properties. The N-alkylation of this compound is highly dependent on the reaction conditions, leading to different ratios of N1 and N2 isomers. beilstein-journals.orgd-nb.info The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) strongly favors the formation of the N1-alkylated product. beilstein-journals.orgd-nb.infonih.gov In contrast, employing cesium carbonate (Cs₂CO₃) in DMF results in a lower N1:N2 regioselectivity. beilstein-journals.orgd-nb.info This difference highlights the significant influence of both the base and solvent system on the reaction's regiochemical outcome. beilstein-journals.org This pronounced N-1 regioselectivity with NaH in THF is attributed to the steric influence of the C3-nitro substituent. beilstein-journals.org
For N-acylation, the reaction generally favors substitution at the N1 position. This preference is often explained by the initial formation of the N2-acylated indazole, which then isomerizes to the thermodynamically more stable N1 regioisomer. d-nb.info An electrochemical method has also been developed for the selective N1-acylation of indazoles, where the indazole is first reduced to an indazole anion before reacting with an acid anhydride. organic-chemistry.org
| Conditions | Base | Solvent | N1:N2 Ratio | Total Isolated Yield | Reference |
|---|---|---|---|---|---|
| A | NaH | THF | 83 : 1 | 78% | beilstein-journals.org |
| B | Cs₂CO₃ | DMF | 6.4 : 1 | 75% | beilstein-journals.org |
Click Chemistry and 1,3-Dipolar Cycloaddition for Novel Heterocyclic Systems
The construction of complex heterocyclic systems incorporating the this compound moiety has been effectively achieved through 1,3-dipolar cycloaddition reactions and click chemistry. nih.govnih.govnih.gov These methods provide a powerful platform for creating novel molecular architectures. nih.gov
A notable application of these strategies is the synthesis of new heterocyclic systems derived from 3-chloro-6-nitro-1H-indazole. nih.govnih.gov Researchers have successfully employed 1,3-dipolar cycloaddition to react dipolarophile compounds, leading to the formation of isoxazoline (B3343090), 1,2,3-triazole, and isoxazole-containing indazole derivatives. nih.gov However, a significant challenge in these cycloadditions is the formation of regioisomers, which are often difficult to separate. nih.govresearchgate.net
To overcome the issue of regioselectivity, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has been utilized. nih.govnih.gov This approach allows for the regiospecific synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov For instance, reacting an appropriate dipolarophile with various azides in the presence of a Cu(I) catalyst selectively yields the triazole-1,4 regioisomer with good yields, ranging from 82% to 90%. nih.govresearchgate.net
The Huisgen 1,3-dipolar cycloaddition is a concerted, pericyclic reaction involving the 4 π-electrons of a 1,3-dipolar compound and the 2 π-electrons of a dipolarophile, leading to the formation of five-membered heterocycles. organic-chemistry.org This reaction is stereoconservative. organic-chemistry.org The regioselectivity of the Huisgen cycloaddition is influenced by both electronic and steric factors. organic-chemistry.org For example, the reaction between electron-rich diazomethane (B1218177) and electron-poor alkenes like acrylates proceeds rapidly. organic-chemistry.org
Another versatile 1,3-dipolar cycloaddition involves the reaction of nitroindazoles bearing a vinyl unit with nitrile imines generated in situ. nih.gov This method has proven effective for synthesizing nitroindazole-pyrazoline derivatives in good to excellent yields. nih.gov
Table 1: Synthesis of 1,2,3-Triazolyl Methyl-6-nitro-1H-indazole Derivatives via Click Chemistry nih.gov
| Entry | Dipolarophile | Azide | Product (Regioisomer) | Yield (%) |
| 1 | 3 | O | Triazole-1,4 | 82-90 |
| 2 | 3 | M | Triazole-1,4 | 82-90 |
| 3 | 3 | N | Triazole-1,4 | 82-90 |
| 4 | 3 | P | Triazole-1,4 | 82-90 |
Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups into the indazole core, bypassing the need for pre-functionalized starting materials. rsc.orgmdpi.comnih.gov This methodology offers a more efficient and atom-economical route to a variety of indazole derivatives. rsc.orgnih.gov
One significant advancement is the palladium-catalyzed double C(sp²)-H bond functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. rsc.org This process is triggered by a sequential nitration/cyclization reaction under mild conditions. rsc.org The transformation relies on the chelate-assisted cleavage of two C-H bonds, which facilitates both the nitration of a sulfonyl hydrazide and the subsequent intramolecular C-N bond formation to construct the indazole ring. rsc.org
The C-3 functionalization of the 1H-indazole scaffold is of particular interest for producing valuable pharmaceutical precursors. mdpi.com The Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, catalyzed by palladium complexes, has been investigated for this purpose. mdpi.com Studies have shown that ferrocene-based divalent palladium complexes immobilized over imidazolium (B1220033) ionic liquids exhibit superior catalytic activity compared to simple palladium salts. mdpi.com The use of ionic liquids like BMImBF₄ not only improves the yield of the cross-coupled products but also prevents the formation of palladium black, facilitating catalyst recycling. mdpi.com
Furthermore, direct C-H arylation of 1H-indazoles has been achieved using palladium catalysis in water, presenting a greener alternative to traditional organic solvents. nih.gov Using Pd(OAc)₂ with PPh₃ as a ligand in water at 100 °C allows for the C3-arylation of 1H-indazoles in moderate to good yields. nih.gov This method has also been successfully applied to the C3-arylation of 1H-7-azaindazole. nih.gov
Table 2: Palladium-Catalyzed C-H Functionalization Reactions of Indazoles
| Reaction Type | Catalyst/Reagents | Substrate | Product | Key Features | Reference |
| Nitration/Cyclization | Pd(OAc)₂, Ag₂O, PivOH | Sulfonyl hydrazide | 3-Nitro-1-(phenylsulfonyl)-1H-indazole | Double C(sp²)-H functionalization, mild conditions | rsc.org |
| Suzuki-Miyaura Coupling | PdCl₂(dppf) in BMImBF₄ | 3-Iodo-1H-indazole & Organoboronic acid | 3-Aryl-1H-indazole | High yield, catalyst recycling | mdpi.com |
| Direct Arylation | Pd(OAc)₂, PPh₃, in Water | 1H-Indazole & Aryl halide | 3-Aryl-1H-indazole | Green solvent, good yields | nih.gov |
Optimization of Synthetic Conditions and Yield Enhancements
The optimization of synthetic protocols is crucial for improving the efficiency and practicality of preparing this compound and its derivatives. Researchers have focused on refining reaction parameters such as temperature, solvents, and catalyst systems to maximize yields and minimize side reactions. mdpi.comrsc.orgnih.gov
In the synthesis of 1-aryl-5-nitro-1H-indazoles, the cyclization of arylhydrazones derived from substituted acetophenones and benzaldehydes was optimized. mdpi.com The reaction conditions, including the choice of base and temperature, were found to be critical. For the cyclization of hydrazones, using 3.0 equivalents of K₂CO₃ in DMF at 90 °C proved to be most effective. mdpi.com
Another area of optimization involves the conversion of indoles to 1H-indazole-3-carboxaldehydes through nitrosation. rsc.orgnih.gov To minimize the formation of colored dimeric side products, a reverse addition strategy was employed, where the indole (B1671886) is added slowly to the nitrosating mixture. rsc.org The reaction temperature was also a key parameter; for instance, with indole, lowering the temperature from room temperature to 0 °C increased the yield from 5% to 40%. rsc.org For less reactive substrates like nitro-indoles, a higher temperature of 80 °C was necessary to achieve a quantitative yield of the desired indazole-3-carboxaldehyde. rsc.orgnih.gov
The development of synthetic routes for key intermediates, such as 3-bromo-5-nitro-1H-indazole, has also benefited from optimization. A process starting from 5-nitro-1H-indazole involves a bromination reaction in DMF. google.com This method is noted for its mild reaction conditions, simple operation, and high total yield of 95%, making it suitable for industrial-scale production. google.com
Table 3: Optimization of Nitrosation of Indoles to 1H-Indazole-3-carboxaldehydes rsc.org
| Starting Indole | Addition Method | Temperature (°C) | Yield (%) |
| Indole | Standard | RT | 5 |
| Indole | Reverse | 0 | 40 |
| 5-Bromo-indole | Standard | RT | 19 |
| 5-Bromo-indole | Reverse | 0 | 72 |
| 5-Nitro-indole | Rapid | 80 | Quantitative |
Development of One-Pot Synthetic Protocols
The development of one-pot synthetic protocols for 1H-indazoles represents a significant step towards more efficient and sustainable chemical manufacturing. These procedures combine multiple reaction steps into a single operation, thereby reducing waste, saving time, and simplifying purification processes. mdpi.com
A successful one-pot domino process has been established for the synthesis of 1-aryl-5-nitro-1H-indazoles from the corresponding acetophenones. mdpi.com This method involves the in-situ formation of the arylhydrazone followed by a deprotonation and nucleophilic aromatic substitution (SₙAr) ring closure. mdpi.com The one-pot protocol for the acetophenone (B1666503) series resulted in high yields, ranging from 73% to 96%. mdpi.com For the benzaldehyde (B42025) series, a stepwise addition of reagents was necessary, but still provided good yields of 63–73%. mdpi.com
Furthermore, a general one-pot protocol for the synthesis of 1-aryl-1H-indazoles, which does not rely on specific substitution patterns required for SₙAr cyclization, has also been developed. mdpi.com This more broadly applicable method furnishes 1-aryl-1H-indazoles in respectable yields of 62–78%. mdpi.com
Another example of a one-pot synthesis is the conversion of 2-aminophenones with hydroxylamine (B1172632) derivatives to produce indazoles. organic-chemistry.org This metal-free reaction is operationally simple, can be performed under mild conditions, is insensitive to air and moisture, and demonstrates a wide tolerance for various functional groups, providing very good yields. organic-chemistry.org
Table 4: One-Pot Synthesis of 1-Aryl-5-nitro-1H-indazoles mdpi.com
| Carbonyl Compound | Hydrazine | Product | Yield (%) |
| Acetophenone derivative | Arylhydrazine | 1-Aryl-3-methyl-5-nitro-1H-indazole | 73-96 |
| Benzaldehyde derivative | Arylhydrazine | 1-Aryl-5-nitro-1H-indazole | 63-73 (stepwise) |
Advanced Spectroscopic and Crystallographic Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Regioselectivity
NMR spectroscopy is an indispensable tool for the structural analysis of indazole derivatives, enabling the unambiguous assignment of substitution patterns and the differentiation between N1 and N2 isomers. asianpubs.org
¹H and ¹³C NMR spectroscopy are fundamental in confirming the structure of 3-nitro-1H-indazole. In ¹H NMR spectra of this compound recorded in DMSO-d₆, characteristic signals appear for the aromatic protons. For instance, the proton at position 4 (H-4) typically resonates as a doublet around 8.11 ppm, while the H-7 proton appears as a doublet at approximately 7.75 ppm. The remaining aromatic protons, H-5 and H-6, present as multiplets in the range of 7.48-7.57 ppm. beilstein-journals.org The broad singlet observed at a significantly downfield shift, around 14.45 ppm, is characteristic of the N-H proton of the indazole ring. beilstein-journals.org
The electron-withdrawing nature of the nitro group at the 3-position influences the chemical shifts of the adjacent carbon atoms in the ¹³C NMR spectrum. This effect is crucial for confirming the position of the nitro group. The carbon atoms of the indazole ring in nitro-substituted derivatives typically resonate between δ 110–140 ppm. vulcanchem.com The specific chemical shifts provide a fingerprint for the substitution pattern, which is invaluable for structural elucidation. core.ac.uk
Detailed analysis of coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's planar structure. core.ac.uk Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to definitively correlate proton and carbon signals, further solidifying the structural assignment. core.ac.ukipb.pt
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Proton | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| NH | 14.45 | brs |
| H-4 | 8.11 | d |
| H-7 | 7.75 | d |
| H-5 | 7.57 | ddd |
| H-6 | 7.48 | ddd |
Data sourced from literature. beilstein-journals.org
While ¹H and ¹³C NMR are primary tools, multinuclear NMR, including ¹⁵N NMR, provides deeper insight into the electronic structure and is particularly useful for distinguishing between isomers. ukri.orgacs.org The chemical shift of the nitrogen atoms in the indazole ring and the nitro group are highly sensitive to their chemical environment. uni-muenchen.de
For instance, theoretical calculations using the Gauge-Invariant Atomic Orbital (GIAO) method can predict NMR shieldings for ¹³C and ¹⁵N nuclei, which can then be compared with experimental data to confirm isomeric structures. acs.org This approach has been successfully used to differentiate between N1- and N2-substituted indazole derivatives. acs.org The development of high-field NMR spectrometers has been instrumental in facilitating the characterization of complex heterocyclic structures like this compound and its analogues. ukri.orgsemanticscholar.org
Infrared (IR) and Mass Spectrometry (MS) in Compound Characterization
IR spectroscopy and mass spectrometry are complementary techniques that provide valuable information for the characterization of this compound.
IR spectra of nitro-indazoles show characteristic absorption bands that confirm the presence of key functional groups. rsc.org The strong electron-withdrawing nitro group (-NO₂) typically exhibits two distinct stretching vibrations: an asymmetric stretch around 1531 cm⁻¹ and a symmetric stretch near 1381 cm⁻¹. beilstein-journals.orgvulcanchem.comvulcanchem.com The N-H stretching vibration of the indazole ring is also observable. scielo.br
Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the molecular formula. nih.gov For 3-bromo-7-nitro-1H-indazole, a related compound, the molecular ion peak in the mass spectrum confirms its molecular weight. nih.gov
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric NO₂ stretch | ~1531 |
| Symmetric NO₂ stretch | ~1381 |
Data compiled from literature. beilstein-journals.orgvulcanchem.comvulcanchem.com
X-ray Crystallography for Molecular Geometry and Crystal Packing Analysis
X-ray crystallography is crucial for unambiguously determining the regioselectivity of substitution on the indazole ring. For substituted nitro-indazoles, this method can definitively confirm the position of the nitro group and other substituents. researchgate.netimist.ma
The orientation of the nitro group relative to the indazole ring system is also revealed. In many nitro-indazole derivatives, the nitro group is nearly coplanar with the indazole ring. For example, in 3-chloro-1-ethyl-6-nitro-1H-indazole, the dihedral angle between the indazole ring and the nitro group is only 2.8(3)°. iucr.orgiucr.org Similarly, in 1-allyl-3-chloro-5-nitro-1H-indazole, the nitro group plane forms a dihedral angle of 7.9(3)° with the indazole ring system. researchgate.net However, in other structures, such as 2-(4-methoxybenzyl)-4-nitro-2H-indazole, the nitro group's mean plane is also nearly coplanar with the indazole unit, with a dihedral angle of 5.5°. mdpi.com In the case of 3-chloro-1-methyl-5-nitro-1H-indazole, the indazole system is essentially planar, and the nitro group is nearly coplanar with it. researchgate.netnih.gov
The crystal packing of this compound derivatives is stabilized by a network of intermolecular interactions, including hydrogen bonds and π-stacking. iucr.org X-ray analysis allows for the detailed characterization of these interactions.
In the crystal structures of various nitro-indazole derivatives, weak C-H···O and C-H···Cl hydrogen bonds are frequently observed, linking molecules into chains or more complex three-dimensional networks. researchgate.netimist.maiucr.orgresearchgate.netnih.gov For instance, in 3-chloro-1-ethyl-6-nitro-1H-indazole, weak C-H···O interactions create zigzag chains. iucr.orgiucr.org In some cases, π-π stacking interactions between the aromatic rings of adjacent indazole units also contribute to the stability of the crystal lattice. researchgate.netimist.maiucr.orgiucr.orgiucr.org The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the compound.
Investigation of Pi-Stacking Interactions in Crystal Lattices
While detailed crystallographic data specifically for the parent this compound is not extensively reported in the reviewed literature, numerous studies on its substituted derivatives provide significant insights into the nature of π-stacking within this class of compounds. These investigations consistently reveal that the indazole rings tend to arrange in parallel or near-parallel orientations, forming stacks that extend throughout the crystal.
Research on various derivatives, such as those with chloro, ethyl, and allyl substituents, shows a prevalence of offset or slipped π–π stacking configurations. imist.maimist.maiucr.org In this arrangement, the aromatic rings are displaced relative to one another, which is a common motif that minimizes repulsive forces and optimizes attractive interactions.
For instance, the crystal structure of 3-chloro-1-ethyl-6-nitro-1H-indazole demonstrates weak π–π stacking interactions that help to consolidate the molecular packing. iucr.org The interactions are characterized by specific centroid-centroid distances between the five-membered and six-membered rings of adjacent indazole moieties. iucr.org Similarly, analysis of 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole reveals that the crystal packing involves slipped π-stacking of the indazole units. imist.maimist.ma
In the case of 1-(3-chloro-6-nitro-1H-indazol-1-yl)ethan-1-one , molecules form stacks that extend along the b-axis direction through a combination of offset π–π stacking between the indazole units. researchgate.net These examples underscore the fundamental importance of π-stacking in directing the supramolecular assembly of nitro-indazole derivatives. The precise geometry of these interactions, including inter-planar distances and slippage angles, is determined by the electronic nature and steric demands of the various substituents on the indazole core.
The following tables present crystallographic data on π-stacking interactions observed in several derivatives of this compound, illustrating the typical distances and geometries involved.
Interactive Data Table: π-Stacking Interaction Parameters in 3-Chloro-1-ethyl-6-nitro-1H-indazole iucr.org
| Interacting Rings (Centroids) | Symmetry Code | Centroid-Centroid Distance (Å) |
| Cg1···Cg2 | 2 - x, -y, 2 - z | 3.6809 (10) |
| Cg2···Cg2 | 2 - x, -y, 2 - z | 3.7393 (11) |
| Cg1 = Centroid of the N1/N2/C7/C2/C1 ring; Cg2 = Centroid of the C2–C7 ring. |
Interactive Data Table: π-Stacking and Intermolecular Interaction Details for 1-(5-Nitro-1H-indazol-1-yl)ethanone
| Interaction Type | Description | Key Feature |
| π-Stacking | Offset π-stacking interactions | Forms paired ribbons of molecules |
| Hydrogen Bonding | Intermolecular C—H···O interactions | Contributes to the formation of ribbons running in the a-axis direction |
| This compound demonstrates how π-stacking works in concert with other weak intermolecular forces to build the crystal structure. |
These detailed crystallographic findings from closely related analogues provide a robust framework for understanding the supramolecular architecture of this compound, highlighting the directional and stabilizing influence of π–π stacking interactions in its crystal lattice.
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Nitro-1H-indazole and its derivatives, DFT calculations have been instrumental in predicting their geometry, vibrational frequencies, and electronic properties, which are key to understanding their reactivity.
Geometry Optimization and Vibrational Analysis
The geometric structure of this compound derivatives has been optimized using DFT methods, often employing the B3LYP hybrid functional combined with various basis sets like TZVP or def2-SVP. nih.govtandfonline.com These calculations aim to find the most stable conformation of the molecule in the gas phase. tandfonline.comnih.gov For instance, in a study on 3-(4-methylphenyl)-6-nitro-1H-indazole, the indazole moiety was found to be essentially planar, with the nitro group twisted out of the plane. nih.gov Harmonic vibrational frequency calculations are typically performed after geometry optimization to confirm that the obtained structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. nih.govtandfonline.com These vibrational analyses also allow for the assignment of fundamental vibrational modes associated with specific functional groups within the molecule. researchgate.net
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is an important parameter for characterizing the molecule's stability and reactivity; a smaller energy gap generally implies higher reactivity. researchgate.net For derivatives of this compound, FMO analysis helps in understanding their chemical behavior and predicting sites of interaction. researchgate.netresearchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution and charge-related properties of molecules. tandfonline.comnih.gov It helps in identifying the electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions of a molecule. nih.govrsc.org For this compound derivatives, MEP maps have been generated to understand their intermolecular interactions. tandfonline.comresearchgate.net Studies have shown that active compounds often exhibit more intense regions of negative electrostatic potential. tandfonline.com These maps can predict how a molecule will interact with other molecules, for example, identifying sites prone to nucleophilic or electrophilic attack. rsc.org
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
To explore the potential of this compound derivatives as therapeutic agents, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand (in this case, a this compound derivative) binds to a biological target, such as a protein or enzyme.
Binding Affinity Predictions
Molecular docking studies predict the binding affinity between a ligand and a target protein, often expressed as a docking score or binding energy in kcal/mol. nih.govresearchgate.net For example, derivatives of 3-chloro-6-nitro-1H-indazole were docked into the active site of Leishmania trypanothione (B104310) reductase. tandfonline.comnih.gov The results indicated that some derivatives form stable complexes with the enzyme, suggesting their potential as antileishmanial agents. tandfonline.comnih.gov The binding affinity of these compounds is influenced by factors such as the nature of the substituents on the indazole ring. nih.gov A more advanced method, the Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) approach, has been used to re-validate docking scores and provide a more accurate estimation of binding free energy. nih.gov
| Compound/Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
| 3-chloro-6-nitro-1H-indazole derivative (Compound 13) | Leishmania trypanothione reductase (TryR) | -40.02 (MM/GBSA) | nih.gov |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 1EOU | -6.89 | researchgate.net |
| 2-[1-(2,4-dichlorobenzyl)-1H-indazol-3-yl]propan-2-ol (DCBIP) | 5FDC | -7.45 | researchgate.net |
| 1H-indazole analogs | Cyclooxygenase-2 (COX-2) enzyme 3NT1 | -9.11, -8.80, -8.46 | innovareacademics.in |
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivative (R12) | Epidermal Growth Factor Receptor (EGFR) | -10.2 | researchgate.net |
Conformational Stability and Binding Mode Analysis
Molecular dynamics (MD) simulations are performed to assess the conformational stability of the ligand-target complex over time in a simulated biological environment. tandfonline.comnih.gov These simulations provide insights into the dynamic behavior of the complex, including fluctuations in its structure and the persistence of key interactions like hydrogen bonds. nih.govinnovareacademics.in For a derivative of 3-chloro-6-nitro-1H-indazole complexed with trypanothione reductase, MD simulations showed that the complex remained in a stable equilibrium with a root mean square deviation (RMSD) of approximately 1–3 Å. tandfonline.comnih.gov Analysis of the simulation trajectory helps to understand the binding mode, identifying the specific amino acid residues involved in hydrophobic and hydrophilic interactions with the ligand. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling serves as a vital computational tool in medicinal chemistry to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound and related nitroaromatic compounds, QSAR studies have been instrumental in predicting and understanding their therapeutic potential, including anticancer, antiprotozoal, and antimicrobial activities.
The fundamental principle of QSAR is to translate molecular structures into numerical descriptors and then formulate a regression model. These descriptors can be classified into several categories, such as electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., Log P). ui.ac.id By analyzing a series of compounds with known activities, a statistically significant model can be developed to forecast the efficacy of novel, yet-to-be-synthesized derivatives. ui.ac.idacs.org
For instance, 3D-QSAR studies on indazole derivatives as inhibitors of Tyrosine Threonine Kinase (TTK) for anticancer potential have been performed. researchgate.net One study on 109 indazole derivatives generated a robust 2D-QSAR model with a high correlation coefficient (r²) of 0.9512 and strong internal (q² = 0.8998) and external (pred_r² = 0.8661) cross-validation coefficients, indicating high predictive accuracy. researchgate.net A 3D-QSAR model developed using the k-Nearest Neighbor (kNN) approach also showed a high internal cross-validation coefficient (q² = 0.9132), helping to identify key structural features for anticancer activity. researchgate.net
In the context of nitroaromatic compounds, QSAR analyses have revealed that hydrophobicity, molar refraction, and charge characteristics of their nitro anion radical derivatives are often more significant for interaction with molecular targets than those of the parent compounds. nih.gov This suggests that the one-electron reduction of the nitro group can be a crucial step for the biological activity of these drugs. nih.gov For a series of nitrobenzothiazole derivatives evaluated as antimalarial agents, a QSAR model was developed using multiple linear regression (MLR) incorporating descriptors like atomic net charges, dipole moment, HOMO-LUMO energies, and Log P, which resulted in a statistically perfect model (r² = 1.00) for the dataset studied. ui.ac.id
These models provide powerful predictive tools that guide the rational design of more potent therapeutic agents by identifying which molecular properties and structural modifications are likely to enhance biological efficacy. acs.orgresearchgate.net
Natural Bond Orbital (NBO) Analysis for Electronic Delocalization
Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a detailed description of the electron density distribution in a molecule by translating the complex many-electron wavefunction into localized orbitals corresponding to chemical bonds and lone pairs. numberanalytics.com This analysis is crucial for understanding hyperconjugative interactions, charge delocalization, and intramolecular charge transfer (ICT), which fundamentally influence a molecule's stability, reactivity, and spectroscopic properties. researchgate.net
For this compound and related aromatic systems, NBO analysis elucidates the electronic influence of substituents, like the electron-withdrawing nitro (–NO₂) group, on the indazole core. The analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled donor NBO (a chemical bond or a lone pair) to an empty acceptor NBO (typically an antibonding orbital). researchgate.neteurjchem.com
In a study of 7-Azathieno[2,3-c]cinnoline, NBO analysis using the B3LYP/6-311++G(d,p) method confirmed the occurrence of ICT within the molecule by evaluating the second-order delocalization energies. researchgate.net Similarly, for thiazole (B1198619) azo dyes, NBO analysis helped explain their potent nonlinear optical (NLO) behavior by detailing the charge delocalization from donor to acceptor moieties. nih.gov The presence of a strong electron-withdrawing group often leads to significant charge transfer and stabilization, which can be precisely quantified. nih.gov
The general outputs of an NBO analysis provide key insights into molecular structure:
Orbital Occupancy: Confirms the number of electrons in a specific bond or lone pair orbital, which is typically close to 2.0. numberanalytics.com
Stabilization Energy (E(2)): Measures the energy of delocalization between donor and acceptor orbitals. Higher E(2) values indicate stronger hyperconjugative or resonance interactions. eurjchem.com
Charge Distribution: NBO provides a "natural" population analysis, which is often considered more chemically intuitive than other methods like Mulliken population analysis. researchgate.net
The table below illustrates typical data obtained from NBO analysis for delocalization interactions.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |
| LP (1) N4 | σ(C8-C9) | 9.62 |
| π (C5-C6) | π(N1-C2) | Value not specified |
| π (C8-C9) | π*(C5-C6) | Value not specified |
Note: The table is illustrative, based on findings for 1H-indazole-3-carbaldehyde where the strongest stabilization was identified as LP(N4) to σ*(C8-C9) at 40.25 kJ/mol (9.62 kcal/mol). researchgate.net Specific values for this compound require a dedicated computational study.
This detailed electronic information is invaluable for predicting reactive sites, understanding reaction mechanisms, and explaining the observed spectroscopic properties of this compound. eurjchem.comarpgweb.com
Computational Insights into Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of chemical reactions involving heterocyclic compounds like this compound. arpgweb.comrsc.org These theoretical studies provide detailed information on reaction pathways, transition state structures, activation energies, and the influence of substituents and solvents, offering insights that are often difficult to obtain through experimental means alone. nih.govnih.gov
A significant area of study has been the reaction of NH-indazoles with various reagents. For example, the reaction of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives with formaldehyde (B43269) in aqueous hydrochloric acid was investigated using both NMR experiments and DFT calculations at the B3LYP/6-311++G(d,p) level. nih.gov The calculations helped to rationalize the observed product distribution. It was determined that the reaction proceeds through the neutral indazole tautomer reacting with protonated formaldehyde, as a direct reaction between the protonated indazolium cation and formaldehyde is energetically unfavorable. nih.gov The theoretical results also confirmed that for most nitro-derivatives, the N1-substituted product is thermodynamically more stable than the N2-substituted isomer. nih.gov
DFT calculations have also been used to explore the reactivity of nitroindazole derivatives in nucleophilic substitution reactions. A theoretical and experimental study on the reaction between 1-methyl-nitroindazoles and aryl acetonitriles used DFT (B3LYP/6-311G(d,p)) to calculate global and local reactivity parameters. arpgweb.com Fukui functions and dual descriptor analysis derived from these calculations successfully identified the atoms most susceptible to nucleophilic and electrophilic attack, thereby explaining the observed reaction mechanism and product formation. arpgweb.com
Furthermore, computational methods have been applied to understand cycloaddition reactions for synthesizing novel heterocyclic systems. In one study, 3-chloro-6-nitro-1H-indazole derivatives were synthesized via 1,3-dipolar cycloaddition. tandfonline.comnih.gov While this study focused on molecular docking of the final products, the underlying reaction mechanisms of such cycloadditions are frequently investigated using DFT to explain regioselectivity and stereoselectivity. nih.gov For instance, DFT calculations can map the potential energy surface for different reaction pathways, such as concerted versus stepwise mechanisms, to determine the most favorable route. rsc.orgnih.gov
The synthesis of 3,7-dinitro-1H-indazole from 7-nitroindazole (B13768) was also described, proceeding through a thermal rearrangement of a 2,7-dinitroindazole intermediate, a mechanism that can be further illuminated by quantum chemical calculations. chim.it These computational insights are crucial for optimizing reaction conditions and designing synthetic strategies for novel indazole-based compounds. chim.it
Biological Activity and Pharmacological Potential of 3 Nitro 1h Indazole Derivatives
Anticancer Activity and Proposed Mechanisms of Action
Derivatives of 3-Nitro-1H-indazole have demonstrated notable potential as anticancer agents through various mechanisms of action. ontosight.aichemimpex.comacs.org
Inhibition of Specific Kinases (e.g., Tyrosine Threonine Kinase, MAPK1)
Indazole derivatives are recognized for their ability to inhibit a variety of protein kinases, which are crucial regulators of cell signaling and growth. chim.itresearchgate.netnih.gov Computational studies, including molecular docking and Quantitative Structure-Activity Relationship (QSAR) analysis, have guided the design of potent Tyrosine Threonine Kinase (TTK) inhibitors based on the indazole scaffold. longdom.org These studies have demonstrated strong predictive accuracy, highlighting key structural features that influence biological activity. longdom.org
Derivatives of 1H-indazole-3-amine have been investigated as multiple kinase inhibitors, with some compounds showing simultaneous activity against Tie2, VEGFR-2, and EphB4 with high potency. nih.gov The indazole moiety is considered a valuable scaffold for developing new ATP-competitive kinase inhibitors. chim.it
Table 1: Anticancer Activity of this compound Derivatives via Kinase Inhibition
| Compound Series | Target Kinase(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamides | Tyrosine Threonine Kinase (TTK) | Computational models (2D-QSAR and 3D-QSAR) showed robust predictive accuracy for TTK inhibition. | longdom.org |
| 1H-indazol-3-amine derivatives | Tie2, VEGFR-2, EphB4 | Compounds exhibited simultaneous activity against these kinases with IC50 values often below 50 nM. | nih.gov |
Cytotoxic Effects on Cancer Cell Lines
A significant body of research has demonstrated the cytotoxic effects of this compound derivatives against various human cancer cell lines. nih.govnih.govrsc.org
One study synthesized a series of 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives and evaluated their anticancer activity. longdom.org Compounds 5'k and 5'n showed substantial activity comparable to the established drugs Pazopanib and Doxorubicin. longdom.org Notably, compound 5'j emerged as a significant contender against A549 (lung carcinoma) and MCF7 (breast cancer) cell lines. longdom.org Another series of compounds, 6b , 6c , and 6d , exhibited outstanding anticancer activity, surpassing the potency of Pazopanib. longdom.org
Furthermore, new substituted benzo[g]indazoles with a 6-nitro group have shown promising antiproliferative activity. mdpi.com Specifically, the nitro-based indazoles 11a , 11b , 12a , and 12b displayed IC50 values between 5–15 μM against the NCI-H460 lung carcinoma cell line. mdpi.com
The cytotoxic potency of these derivatives is often influenced by the specific substitutions on the indazole ring. For instance, a nitro substitution at the 2-position and a 4-fluoro substitution on the indazole ring were found to enhance anticancer efficacy. longdom.org
Table 2: Cytotoxic Activity of this compound Derivatives on Cancer Cell Lines
| Compound/Series | Cancer Cell Line(s) | IC50 Values/Activity | Reference(s) |
|---|---|---|---|
| 5'j | A549 (lung), MCF7 (breast) | Significant contender | longdom.org |
| 5'k , 5'n | Not specified | Comparable to Pazopanib and Doxorubicin | longdom.org |
| 6b , 6c , 6d | Not specified | Surpassed potency of Pazopanib | longdom.org |
| 11a , 11b , 12a , 12b | NCI-H460 (lung) | 5–15 μM | mdpi.com |
| Indazole analogues of curcumin (B1669340) (3b , 3c , 3d , 5a ) | WiDr (colorectal) | Higher than curcumin and tamoxifen | japsonline.com |
Targeting DNA Synthesis and Cell Cycle Progression
Some nitro-substituted heterocyclic compounds have been shown to interfere with DNA synthesis and arrest the cell cycle, representing a key mechanism for their anticancer effects. nih.govmdpi.commaynoothuniversity.ie While direct studies on this compound are specific, the broader class of nitroaromatic compounds provides a strong rationale for this mechanism. For example, certain 3-nitroacridine (B3047595) derivatives have been found to induce cell cycle arrest at the G0/G1 phase in human breast cancer cells by acting as DNA-targeting agents. nih.gov These compounds interact with DNA through intercalation and groove binding. nih.gov
The cell cycle is regulated by cyclins and cyclin-dependent kinases (CDKs). abcam.com The transition from G1 to S phase, where DNA replication occurs, is a critical checkpoint. abcam.com Compounds that cause DNA damage can trigger cell cycle checkpoints, leading to cell cycle arrest and preventing the proliferation of cancer cells. researchgate.net For instance, some agents cause S-phase arrest by activating pathways involving ATM, ATR, Chk1, and Chk2 kinases, which in turn regulate proteins like Cdc25A and CDK2. researchgate.net Inhibition of DNA synthesis is a direct consequence of this checkpoint activation. mdpi.com
Antimicrobial and Antiparasitic Efficacy
Derivatives of this compound have also shown significant promise as antimicrobial and antiparasitic agents. ontosight.ainih.govresearchgate.net The indazole scaffold itself is present in numerous compounds with a wide array of pharmacological activities, including antimicrobial and antiparasitic properties. nih.govtaylorandfrancis.com
Antibacterial Properties
Several studies have highlighted the antibacterial potential of this compound derivatives. longdom.orgmdpi.comresearchgate.net In one study, a series of sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole were synthesized and tested for their antibacterial activity. acgpubs.org Compounds 9a and 9f showed high activity against Lactobacillus and Staphylococcus aureus, while compounds 9f and 9j were effective against Escherichia coli and Pseudomonas fluorescens. acgpubs.org
Another study focused on new substituted benzo[g]indazoles, where the nitro compounds 12a and 13b demonstrated MIC values of 250 and 62.5 μg/mL, respectively, against Neisseria gonorrhoeae without showing hemolytic activity in human red blood cells. mdpi.com The inclusion of a triazole nucleus in some penicillin derivatives containing a 5-nitroindazole (B105863) moiety has also been shown to confer antibacterial properties. researchgate.net
Table 3: Antibacterial Activity of this compound Derivatives
| Compound/Series | Bacterial Strain(s) | Activity/MIC | Reference(s) |
|---|---|---|---|
| 9a , 9f | Lactobacillus, S. aureus | High activity | acgpubs.org |
| 9f , 9j | E. coli, P. fluorescens | Good activity | acgpubs.org |
| 12a | N. gonorrhoeae | 250 μg/mL | mdpi.com |
| 13b | N. gonorrhoeae | 62.5 μg/mL | mdpi.com |
Antifungal Properties
The antifungal activity of this compound derivatives has also been documented. longdom.orgresearchgate.net The aforementioned study on sulfonamide and carbamate derivatives of 5-nitro-1H-indazole also evaluated their antifungal efficacy. acgpubs.org Compounds 9a , 9d , 9f , and 9j showed good activity against the tested fungal strains. acgpubs.org Notably, compounds 9e and 9h exhibited significant activity against Aspergillus niger and Penicillium chrysogenum, respectively. acgpubs.org
A separate study synthesized a new series of 2-azetidinone derivatives of 6-nitro-1H-indazole and screened them for antifungal activity, with the compounds showing acceptable results. scielo.br
Table 4: Antifungal Activity of this compound Derivatives
| Compound/Series | Fungal Strain(s) | Activity | Reference(s) |
|---|---|---|---|
| 9a , 9d , 9f , 9j | A. niger, P. chrysogenum | Good activity | acgpubs.org |
| 9e | A. niger | Significant activity | acgpubs.org |
| 9h | P. chrysogenum | Significant activity | acgpubs.org |
| 2-azetidinone derivatives of 6-nitro-1H-indazole | Not specified | Acceptable results | scielo.br |
Antileishmanial Activity and Trypanothione (B104310) Reductase Inhibition
Derivatives of this compound have demonstrated significant potential as antileishmanial agents, with their mechanism of action often linked to the inhibition of trypanothione reductase (TryR), a crucial enzyme in the parasite's defense against oxidative stress. nih.govvulcanchem.com
Studies on 3-chloro-6-nitro-1H-indazole derivatives have shown that their antileishmanial activity is species-dependent. nih.gov For instance, while some compounds were inactive against Leishmania tropica and L. major, several derivatives exhibited moderate to strong inhibitory activity against L. infantum. nih.gov Molecular docking studies have supported these findings, revealing stable binding of the active compounds within the active site of L. infantum trypanothione reductase. nih.govvulcanchem.com This suggests that the inhibition of TryR is a likely mechanism for their antileishmanial effects. nih.govvulcanchem.com
Further research on 3-alkoxy-1-benzyl-5-nitroindazole derivatives has also shown promising in vitro activity against various Leishmania species, including L. amazonensis, L. infantum, and L. mexicana. mdpi.com Two compounds from this series were found to be active against both the promastigote and amastigote stages of the parasite, with activity levels comparable to the standard drug Amphotericin B against the promastigote stage. mdpi.com Electron microscopy studies confirmed that these derivatives cause significant structural damage to the parasites. mdpi.com
The inhibitory potency of these indazole derivatives is influenced by the specific substitutions on the indazole ring. For example, the presence of a triazole ring linked to the 3-chloro-6-nitro-1H-indazole core was found to be more effective than isoxazoline (B3343090) or isoxazole (B147169) substitutions. taylorandfrancis.com This highlights the importance of the side chain in the interaction with the target enzyme. taylorandfrancis.com The collective evidence strongly suggests that this compound derivatives are a promising scaffold for the development of new antileishmanial drugs targeting trypanothione reductase. nih.govtandfonline.com
Table 1: Antileishmanial Activity of Selected this compound Derivatives
| Compound Series | Target Species | Activity | Key Findings | Reference |
| 3-chloro-6-nitro-1H-indazole derivatives | L. infantum, L. tropica, L. major | Species-dependent; strong to moderate against L. infantum | Inhibition of trypanothione reductase is a proposed mechanism. | nih.govvulcanchem.com |
| 3-alkoxy-1-benzyl-5-nitroindazole derivatives | L. amazonensis, L. infantum, L. mexicana | Active against promastigotes and amastigotes | Activity comparable to Amphotericin B against promastigotes. | mdpi.com |
Antitubercular Activity
The indazole nucleus is recognized for its wide range of pharmacological activities, including antitubercular properties. nih.gov Specifically, derivatives of 6-nitro-1H-indazole have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. scielo.br
In one study, a series of 3-chloro-1-{[2-(6-nitro-1H-indazol-1-yl)ethyl]amino}-4-(substituted phenyl)-2-azetidinones were synthesized and screened for their in vitro antitubercular activity against the H37Rv strain of M. tuberculosis. scielo.br The results indicated that these compounds possess antitubercular activity. scielo.br Structure-activity relationship (SAR) studies revealed that the activity of these compounds is influenced by the nature of the substituent groups. scielo.br Notably, compounds containing a nitro group on the substituted phenyl ring exhibited higher activity compared to those with chloro or bromo substituents. scielo.br This suggests that the electron-withdrawing nature of the substituents plays a role in the antitubercular efficacy. scielo.br
While the broader class of indazole derivatives has shown promise, specific and detailed research focusing solely on the antitubercular activity of this compound itself is less documented in the provided results. However, the activity of related nitroindazole derivatives supports the potential of this scaffold in the development of new antitubercular agents.
Anti-inflammatory and Immunomodulatory Effects
Indazole derivatives are well-recognized for their anti-inflammatory properties, with some compounds acting as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comtaylorandfrancis.com The this compound scaffold, in particular, has been explored for its potential in modulating inflammatory responses.
Research has shown that certain indazole derivatives can exert anti-inflammatory effects. taylorandfrancis.comnih.gov For instance, 3-Methyl-6-nitro-1H-indazole has been investigated for its anti-inflammatory properties. chemimpex.com Additionally, a series of 2-azetidinone derivatives of 6-nitro-1H-indazole were synthesized and showed anti-inflammatory activity in in vivo studies using albino rats. scielo.br
Furthermore, some nitro-aryl 1H-indazole derivatives have been designed and synthesized to target enzymes involved in immune responses, such as tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1). nih.gov These enzymes are considered important tumor immune checkpoints. nih.gov Inhibition of TDO and IDO1 can activate T cell-mediated antitumor immune responses. nih.gov Specifically, certain 4,6-disubstituted-1H-indazole derivatives with a nitro-aryl group at the C-4 position have demonstrated potent and selective inhibition of TDO, along with direct tumoricidal effects. nih.gov One such compound, HT-28, not only showed significant in vivo antitumor activity but also demonstrated immunomodulatory effects by reducing the expression of Foxp3 (a marker for regulatory T cells) and enhancing the expression of CD8 (cytotoxic T cells) and TNF-α in tumor tissue. nih.gov This indicates that these derivatives can have a dual effect of direct chemotherapy and immunotherapy. nih.gov
Antioxidant Properties
Derivatives of the indazole scaffold have been investigated for their antioxidant potential. longdom.org Studies have shown that certain 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives exhibit notable antioxidant activity in both DPPH and ABTS assays. longdom.org
For example, compounds 5'k and 5'j from this series demonstrated remarkable antioxidant activity. longdom.org Another study highlighted N-(1-(2-chloropyrimidin-4-yl)-1H-indazol-5-yl)-4-nitrobenzenesulfonamide as having the most significant antioxidant activity in both DPPH and ABTS assays. scilit.com While these examples focus on 5-nitroindazole derivatives, they underscore the potential of the nitroindazole scaffold in general to possess antioxidant properties. The presence of the nitro group and other substituents on the indazole ring appears to contribute to this activity. longdom.org
Inhibition of Nitric Oxide Synthase Isoforms
Nitroindazole derivatives have been extensively studied as inhibitors of nitric oxide synthase (NOS) isoforms. wikipedia.org 7-Nitroindazole (B13768), for instance, is a known selective inhibitor of neuronal nitric oxide synthase (nNOS). wikipedia.org This inhibition can affect the synthesis of nitric oxide (NO), an important intercellular messenger in the brain and other tissues. chemsrc.com
Research has explored various substituted nitroindazoles to understand their inhibitory potency and selectivity towards the different NOS isoforms (nNOS, eNOS, and iNOS). acs.org For example, 3-bromo-7-nitroindazole (B43493) has been identified as a more potent, though less selective, inhibitor of nNOS compared to 7-nitroindazole. wikipedia.orgchemsrc.com
Crystallographic studies of nNOS and eNOS complexed with different nitroindazoles (5-nitroindazole, 6-nitroindazole, 7-nitroindazole, and 3-bromo-7-nitroindazole) have provided insights into their mechanism of inhibition. acs.org These inhibitors, having only one hydrogen bond donor, induce a conformational change in a key active site residue, creating an altered binding pocket. acs.org Their affinity is derived from π-stacking interactions with the heme cofactor. acs.org
Furthermore, studies on fluorinated indazoles have shown that modifications to the indazole ring can influence both the inhibitory potency and the selectivity for different NOS isoforms. nih.gov For example, 4,5,6,7-tetrafluoro-3-methyl-1H-indazole was found to inhibit both nNOS and iNOS, while 4,5,6,7-tetrafluoro-3-perfluorophenyl-1H-indazole showed selective inhibition of iNOS. nih.gov These findings highlight the potential to design highly selective NOS inhibitors based on the this compound scaffold.
Structure-Activity Relationships (SAR) in Biological Contexts
The biological activity of this compound derivatives is significantly influenced by the position of the nitro group and the nature of other substituents on the indazole ring.
Influence of Nitro Group Position and Substitutions
The position of the nitro group on the indazole ring is a critical determinant of biological activity. For instance, in the context of anticancer activity, a nitro substitution at the 2-position of the indazole ring was found to enhance efficacy, whereas moving the nitro group to the para position led to a decrease in anticancer properties. longdom.org
In the case of antileishmanial activity, 3-chloro-6-nitro-1H-indazole derivatives have shown that substitutions at other positions can dramatically affect their potency. nih.govvulcanchem.com For example, the introduction of a triazole ring at the 3-position resulted in more potent inhibition of Leishmania growth compared to isoxazoline or isoxazole substitutions. taylorandfrancis.com This suggests that the side chain plays a crucial role in the interaction with the biological target, in this case, trypanothione reductase. taylorandfrancis.com
Furthermore, studies on 3-alkoxy-1-benzyl-5-nitroindazole derivatives have demonstrated that variations in the alkoxy group can modulate their antileishmanial activity. mdpi.com Similarly, for antitubercular activity, derivatives of 6-nitro-1H-indazole showed that the presence of an additional nitro group on a substituted phenyl ring enhanced their inhibitory effect against Mycobacterium tuberculosis. scielo.br
Molecular docking studies have provided a rationale for these observations, showing that the nitro group and other substituents can form specific interactions with amino acid residues in the active sites of target enzymes, thereby influencing the binding affinity and biological activity. vulcanchem.com For example, the nitro group at the 3-position of indazole is thought to contribute significantly to the biological activity through specific interactions with target proteins. vulcanchem.com
Impact of Hybrid Systems (e.g., Triazole, Isoxazoline)
The strategy of creating hybrid molecules, which involves covalently linking two or more pharmacophores, is a prominent approach in modern drug discovery. This method aims to develop new chemical entities with potentially enhanced biological activity, novel mechanisms of action, or the ability to interact with multiple targets. The this compound scaffold has been a key component in the design of such hybrids, owing to the diverse pharmacological activities associated with the indazole nucleus, including anticancer, antimicrobial, and antidiabetic properties. nih.govresearchgate.net The integration of other heterocyclic systems, such as triazoles and isoxazolines, known for their own broad therapeutic profiles, has led to the development of novel derivatives with significant pharmacological potential. nih.govtandfonline.com
Triazole Hybrids:
The 1,2,3-triazole ring is a well-regarded scaffold in medicinal chemistry due to its stability, capacity for hydrogen bonding, and its presence in numerous compounds with a wide array of biological activities, including anticancer, antiviral, and antimalarial properties. nih.govfrontiersin.org The combination of the this compound core with a triazole moiety has been explored to create potent therapeutic agents.
In one significant study, researchers synthesized a series of 3-chloro-6-nitro-1H-indazole derivatives incorporating a 1,2,3-triazole ring. nih.govtandfonline.comnih.gov These hybrids were synthesized via a click chemistry approach, specifically a 1,3-dipolar cycloaddition, which allowed for the regioselective formation of 1,4-disubstituted triazoles in good yields. nih.govtandfonline.com The resulting compounds were evaluated for their antileishmanial activity against various Leishmania species. The findings revealed that the inhibitory potency was dependent on the specific Leishmania species. nih.gov For instance, while most compounds showed no activity against Leishmania tropica and Leishmania major, several derivatives exhibited moderate to strong activity against Leishmania infantum. nih.gov Notably, compounds containing the triazole ring proved to be more effective inhibitors than their isoxazoline counterparts in this study. nih.gov Molecular docking studies suggested that these triazole hybrids bind effectively with the Leishmania trypanothione reductase (TryR) enzyme, a key target in antileishmanial drug development. tandfonline.comnih.gov
Another research effort focused on creating coumarin–sulfonamide–nitroindazolyl–triazole hybrids and evaluating them as inhibitors of monoamine oxidases (MAOs), enzymes relevant to neurodegenerative disorders. mdpi.com These complex hybrids were synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. The study identified several hybrid compounds as novel and selective inhibitors of MAO-B, highlighting their potential for development as agents to combat neurological diseases. mdpi.com
The table below summarizes the antileishmanial activity of selected 3-chloro-6-nitro-1H-indazole-triazole hybrids.
Table 1: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole-Triazole Hybrids
| Compound | Leishmania Species | Activity (IC₅₀ µM) | Reference |
|---|---|---|---|
| 7 | L. infantum | 13.9 ± 0.6 | nih.gov |
| 10 | L. infantum | 24.3 ± 0.8 | nih.gov |
| 11 | L. infantum | 10.9 ± 0.3 | nih.gov |
| 11 | L. tropica | 23.4 ± 0.5 | nih.gov |
| 12 | L. infantum | 11.2 ± 0.4 | nih.gov |
| 13 | L. infantum | 10.1 ± 0.2 | nih.gov |
| 13 | L. tropica | 20.3 ± 0.6 | nih.gov |
| 13 | L. major | 34.5 ± 0.9 | nih.gov |
IC₅₀ values represent the concentration required to inhibit 50% of parasite growth.
Isoxazoline Hybrids:
Isoxazolines are another important class of five-membered heterocycles containing nitrogen and oxygen, recognized as privileged scaffolds in drug discovery. nih.gov Derivatives containing the isoxazole ring have demonstrated a wide spectrum of biological activities, including antiviral, antibacterial, and anti-inflammatory effects. nih.govresearchgate.net
In the context of this compound, isoxazoline hybrids have also been synthesized and evaluated. A study involving 3-chloro-6-nitro-1H-indazole derivatives reported the synthesis of isoxazoline-containing compounds through 1,3-dipolar cycloaddition reactions. nih.govtandfonline.com When tested for antileishmanial activity, these isoxazoline hybrids were generally found to be less potent than the corresponding triazole hybrids. nih.gov However, some derivatives did exhibit activity. For example, compounds 4 and 5 in the series showed strong to moderate activity against L. infantum. nih.gov
The table below details the antileishmanial activity of specific 3-chloro-6-nitro-1H-indazole-isoxazoline hybrids.
Table 2: Antileishmanial Activity of 3-chloro-6-nitro-1H-indazole-Isoxazoline Hybrids
| Compound | Leishmania Species | Activity (IC₅₀ µM) | Reference |
|---|---|---|---|
| 4 | L. infantum | 12.5 ± 0.5 | nih.gov |
| 5 | L. infantum | 15.8 ± 0.7 | nih.gov |
IC₅₀ values represent the concentration required to inhibit 50% of parasite growth.
The research into these hybrid systems underscores a valuable strategy in medicinal chemistry. By comparing the biological activities of different heterocyclic rings attached to the same core scaffold, such as the this compound system, researchers can elucidate important structure-activity relationships (SAR). nih.gov In this case, the evidence points to the triazole ring being a more favorable partner for enhancing the antileishmanial potency of 3-chloro-6-nitro-1H-indazole compared to the isoxazoline ring. nih.gov These findings provide a rational basis for the future design of more effective indazole-based therapeutic agents.
Reactivity and Reaction Mechanisms of 3 Nitro 1h Indazole
Reactions with Formaldehyde (B43269) and Related Additions
The reaction of N-unsubstituted indazoles with formaldehyde is a characteristic reaction for this class of azoles, typically leading to the formation of N-hydroxymethyl derivatives. nih.gov While this reaction has been studied for indazole and its 4-, 5-, 6-, and 7-nitro derivatives, specific experimental data on the reaction of 3-nitro-1H-indazole with formaldehyde is not extensively detailed in the reviewed literature. nih.govacs.org However, the established mechanism and reactivity patterns of other C-nitro isomers provide a strong basis for understanding the expected behavior of the 3-nitro derivative.
For indazole and its C-nitro isomers (4-, 5-, and 6-nitro), the reaction with formaldehyde in aqueous hydrochloric acid affords the corresponding (1H-indazol-1-yl)methanol derivatives, where the hydroxymethyl group is attached to the N1 position. nih.govacs.org These reactions are common to a wide range of azoles, including pyrazole (B372694), imidazole, and benzimidazole. nih.gov The products are typically characterized by NMR spectroscopy, which confirms the substitution at the N1 position. acs.org For instance, the structures of (4-nitro-1H-indazol-1-yl)methanol, (5-nitro-1H-indazol-1-yl)methanol, and (6-nitro-1H-indazol-1-yl)methanol have been confirmed through NMR and X-ray crystallography. nih.govresearchgate.net It is anticipated that this compound would react similarly to yield (3-nitro-1H-indazol-1-yl)methanol.
Under acidic conditions, the reaction mechanism does not involve a direct reaction between the protonated indazolium cation and formaldehyde. nih.govresearchgate.net Instead, the reaction proceeds through the neutral indazole tautomer reacting with protonated formaldehyde (H₂C=OH⁺). researchgate.net This pathway is favored because formaldehyde is a much weaker base than the indazole derivatives. nih.govnih.gov The general mechanism is outlined as follows:
Protonation of formaldehyde by the strong acid catalyst (e.g., HCl) to form the highly electrophilic hydroxymethyl cation.
Nucleophilic attack by the N1 atom of the neutral this compound on the protonated formaldehyde.
Deprotonation of the resulting intermediate to yield the final N1-hydroxymethyl derivative.
It is impossible for a direct reaction to occur between the indazolium cation and formaldehyde (either neutral or protonated) because of the electrostatic repulsion and the reduced nucleophilicity of the protonated indazole. nih.govnih.gov
Indazole exists in two primary tautomeric forms: the 1H-indazole and the 2H-indazole. researchgate.net Computational studies have shown that for the parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govresearchgate.net This preference for the 1H tautomer is a crucial factor in its reactivity, as it is the species that participates in the reaction with formaldehyde to form the N1-substituted product. nih.gov The presence of a nitro group can influence the relative stability of the tautomers, but the 1H form is generally considered the major tautomer in solution for most derivatives. researchgate.net The reactivity of nitroindazoles is also influenced by their basicity. The pKa values of various nitro-1H-indazoles indicate that they are very weak bases, which supports the mechanism involving the neutral indazole species rather than the protonated form. nih.govnih.gov
| Compound | pKa Value |
| 1H-Indazole | 1.04 |
| 4-Nitro-1H-indazole | 0.24 |
| 5-Nitro-1H-indazole | -0.96 |
| 6-Nitro-1H-indazole | -0.97 |
| 7-Nitro-1H-indazole | -0.99 |
Data sourced from J. Org. Chem. 2022, 87, 9, 5866-5881. nih.govnih.gov
C-H Activation and Functionalization Reactions
Transition-metal-catalyzed C-H activation has become a powerful tool for the synthesis and functionalization of heterocyclic compounds, including indazoles. nih.govmdpi.com These methods allow for the direct formation of C-C or C-heteroatom bonds at positions that might be difficult to access through traditional methods. However, the literature on the direct C-H functionalization of the carbocyclic (benzene) ring of a pre-formed this compound is limited.
Most reported C-H activation strategies involving indazoles are either directed at the C3 position of the pyrazole ring or are employed in the initial construction of the indazole scaffold itself. mdpi.comchim.it For this compound, the C3 position is already substituted. Directing C-H activation to one of the C-H bonds on the benzene (B151609) moiety (C4, C5, C6, or C7) would be challenging due to the strong deactivating effect of the nitro group and the fused pyrazole ring, which lower the electron density of the aromatic system. Such reactions would likely require the installation of a directing group on the N1 position to guide the metal catalyst to a specific C-H bond.
Considerations for Electrophilic and Nucleophilic Aromatic Substitution
The presence of the electron-withdrawing nitro group at C3 and the fused pyrazole ring profoundly influences the susceptibility of the benzene ring of this compound to substitution reactions.
Electrophilic Aromatic Substitution (EAS)
In terms of regioselectivity, the fused pyrazole ring acts similarly to a deactivating group, directing incoming electrophiles to the C5 and C7 positions. The C3-nitro group, by analogy with a nitro group on a benzene ring, would strongly direct incoming electrophiles to the meta positions relative to its point of attachment. In the context of the indazole ring system, this translates to directing electrophiles to the C5 and C7 positions. Therefore, the combined directing effects would strongly favor electrophilic attack at the C5 or C7 positions. An example supporting the feasibility of EAS on a nitro-substituted indazole is the nitration of 7-nitro-1H-indazole, which yields 3,7-dinitro-1H-indazole. chim.it
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a pathway for the substitution of a leaving group on an aromatic ring by a nucleophile. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. wikipedia.org
This compound itself does not possess a leaving group on the carbocyclic ring for a typical SNAr reaction. However, if a good leaving group (e.g., a halogen) were present at the C4, C5, C6, or C7 position, the molecule's reactivity would be significantly influenced by the C3-nitro group.
Activation: The nitro group at C3 would activate leaving groups at the C4 and C5 positions for nucleophilic attack, as it can stabilize the resulting anionic intermediate through resonance.
Leaving Group: In some cases, under harsh conditions or with specific activation, the nitro group itself can act as a leaving group in nucleophilic substitution reactions, a phenomenon observed in other nitro-heterocycles. nih.gov
Investigation of Radical Reactions
Radical reactions offer alternative pathways for the functionalization of aromatic and heterocyclic systems. bbhegdecollege.comlibretexts.org These reactions proceed through single-electron intermediates and are often initiated by heat or light in the presence of a radical initiator. uchicago.eduyoutube.com
Future Directions and Research Gaps
Exploration of Novel Synthetic Methodologies for Enhanced Green Chemistry Principles
Current synthetic routes to 3-nitro-1H-indazole and its derivatives, while effective, often present environmental and efficiency challenges. A significant research gap exists in the development of greener, more sustainable synthetic methods.
Future research should prioritize:
Catalyst-Free and Metal-Free Reactions: Developing methods that avoid heavy metal catalysts is crucial for reducing environmental impact. One promising approach involves the use of tert-butyl nitrite (B80452) (TBN) which can generate the nitro radical source in the presence of air, thus avoiding metal catalysts and using a mild oxidant. vulcanchem.com
Microwave-Assisted Synthesis: This technique offers a powerful tool for accelerating reaction times, improving yields, and reducing energy consumption compared to conventional heating methods. ajrconline.org Research into microwave-assisted synthesis of this compound derivatives could lead to more efficient and environmentally friendly processes. ajrconline.org
Solvent Selection: The use of environmentally benign solvents, such as water or ionic liquids, should be investigated to replace hazardous organic solvents commonly used in current syntheses.
A comparative look at conventional versus greener synthetic approaches highlights the potential for improvement:
| Feature | Conventional Methods | Green Chemistry Approaches |
| Catalysts | Often rely on heavy metals (e.g., Palladium, Copper) ajrconline.orgnih.gov | Aim for catalyst-free, metal-free, or biocatalytic systems vulcanchem.comvulcanchem.com |
| Reaction Conditions | May require harsh temperatures and pressures ajrconline.org | Utilize milder conditions, often facilitated by microwave irradiation ajrconline.org |
| Solvents | Frequently employ volatile and toxic organic solvents google.com | Prioritize the use of water, supercritical fluids, or recyclable solvents |
| Efficiency | Can involve multiple, complex steps with purification at each stage google.com | Focus on one-pot reactions and atom economy to reduce waste ajrconline.orgmdpi.com |
| Byproducts | May generate significant amounts of hazardous waste | Designed to minimize byproduct formation |
Deeper Elucidation of Molecular Mechanisms of Action in Biological Systems
While various biological activities of this compound derivatives have been reported, a comprehensive understanding of their molecular mechanisms of action is often lacking.
Key research gaps include:
Target Identification and Validation: For many derivatives, the specific molecular targets remain unknown. researchgate.net Proteomic and genomic approaches are needed to identify the proteins and pathways with which these compounds interact.
Enzyme Inhibition Kinetics: For derivatives that show promise as enzyme inhibitors, detailed kinetic studies are necessary to understand the nature of the inhibition (e.g., competitive, non-competitive) and to determine key kinetic parameters.
Bioreduction of the Nitro Group: The nitro group can be bioreduced to form reactive intermediates that interact with cellular components. Understanding the specific enzymes and cellular conditions involved in this process is crucial for elucidating the mechanism of action and potential off-target effects.
Structure-Activity Relationship (SAR) at the Mechanistic Level: Connecting the structural features of different derivatives to their specific molecular interactions will provide a clearer picture of how modifications to the this compound scaffold affect biological activity.
Design and Synthesis of Next-Generation Derivatives with Improved Efficacy and Selectivity
The versatility of the this compound scaffold allows for extensive chemical modification to enhance its therapeutic properties.
Future design and synthesis efforts should focus on:
Molecular Hybridization: Combining the this compound core with other pharmacologically active moieties can lead to hybrid molecules with dual or synergistic activities. mdpi.com
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties, reduce toxicity, and enhance target binding.
Fragment-Based Drug Design: Utilizing fragment-based approaches can help in the rational design of derivatives with high binding efficiency to specific biological targets. nih.gov
Introduction of Diverse Substituents: Systematically exploring the introduction of a wide range of substituents at various positions of the indazole ring is necessary to build comprehensive SAR models and optimize activity. mdpi.com For example, introducing different substituted aromatic groups at the C-5 position can explore more targets and increase activity possibilities. mdpi.com
Advanced Computational Modeling for Predictive Research
Computational tools are invaluable for accelerating the drug discovery and development process.
Future research should leverage:
Molecular Docking: To predict the binding modes of this compound derivatives with their biological targets and to guide the design of new compounds with improved affinity. nih.govinnovareacademics.inresearchgate.net For instance, docking studies have been used to predict the binding of derivatives to Leishmania infantum trypanothione (B104310) reductase. nih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-target complexes, assess their stability, and understand the key interactions that govern binding. nih.govinnovareacademics.inresearchgate.net
Quantitative Structure-Activity Relationship (QSAR): To develop predictive models that correlate the chemical structures of derivatives with their biological activities, enabling the virtual screening of large compound libraries.
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To computationally assess the pharmacokinetic and toxicological profiles of new derivatives early in the discovery process, helping to prioritize compounds with favorable drug-like properties.
Investigation of Less Explored Biological Activities and Therapeutic Areas
While research has focused on certain biological activities, the full therapeutic potential of this compound derivatives remains to be uncovered.
Promising but less explored areas for investigation include:
Antiviral Activity: Given the broad-spectrum activity of many heterocyclic compounds, screening this compound libraries against a range of viruses could reveal novel antiviral agents.
Neurodegenerative Diseases: The role of certain kinases in neurodegenerative disorders suggests that kinase-inhibiting this compound derivatives could have therapeutic potential in this area. taylorandfrancis.com
Inflammatory Diseases: The anti-inflammatory potential of indazole derivatives warrants further investigation, particularly in the context of chronic inflammatory conditions. taylorandfrancis.cominnovareacademics.in
Parasitic Diseases: While some work has been done on antileishmanial and antichagasic activity, exploring the efficacy of these compounds against other parasites is a logical next step. nih.govtaylorandfrancis.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Nitro-1H-indazole, and how can purity be optimized?
- Methodology : The synthesis typically involves nitration of 1H-indazole using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C). Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical. Physical properties include a melting point range of 184–188°C and molecular weight 163.13 g/mol (CAS 7597-18-4) .
- Key Considerations : Monitor reaction exothermicity to avoid over-nitration. Purity can be confirmed via HPLC (C18 column, UV detection at 234 nm) .
Q. How is this compound characterized spectroscopically, and what are its diagnostic spectral features?
- Methodology :
- UV-Vis : λmax at 234 nm (π→π* transition) and 326 nm (nitro group n→π*) .
- IR : Peaks at 1530 cm⁻¹ (asymmetric NO₂ stretch) and 1286 cm⁻¹ (symmetric NO₂ stretch) confirm nitro group presence .
- NMR : <sup>1</sup>H NMR (MeOH-d₄) shows aromatic protons as multiplets (δ 7.48–8.21 ppm), with deshielding at H7 (δ 8.20 ppm) due to nitro group proximity .
Q. What crystallographic data are available for this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (e.g., SHELX programs ) reveals planar indazole systems (r.m.s. deviation <0.005 Å) with nitro groups coplanar to the ring (dihedral angle <5°). Key bond lengths include C–N (1.34 Å) and N–O (1.22 Å) .
Advanced Research Questions
Q. How can computational methods elucidate electronic effects of the nitro group in this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) show the nitro group reduces electron density at C3, enhancing electrophilicity. Molecular electrostatic potential maps highlight nucleophilic attack sites .
- Validation : Compare computed vs. experimental bond lengths (e.g., C3–N bond: 1.34 Å calc. vs. 1.33 Å X-ray) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
- Methodology : Discrepancies in IC₅₀ values (e.g., kinase inhibition) may arise from assay conditions (e.g., ATP concentration). Validate via orthogonal assays:
- In vitro kinase assays (radioisotopic vs. fluorescence-based).
- Cell-based models (e.g., HEK293 transfected with target receptors) .
Q. How can regioselectivity challenges in synthesizing nitroindazole analogs be addressed?
- Methodology : Use directing groups (e.g., Boc-protected amines) or transition metal catalysts (e.g., Pd(OAc)₂) to favor C6 nitration. Reaction monitoring via LC-MS ensures regiochemical control .
Data Interpretation & Validation
Q. How to validate crystallographic data for this compound derivatives with low data-to-parameter ratios?
- Methodology : For structures with data-to-parameter ratios <10:
- Apply restraints (e.g., DFIX for bond lengths) in SHELXL .
- Cross-validate with Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions .
Q. What analytical approaches reconcile discrepancies in reported melting points for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
